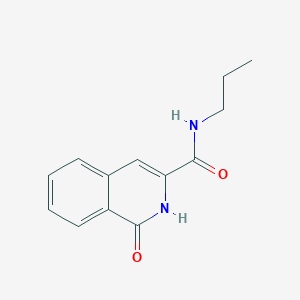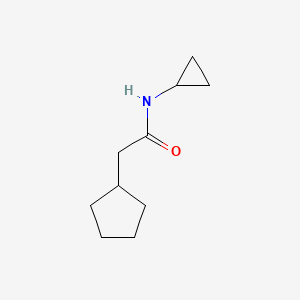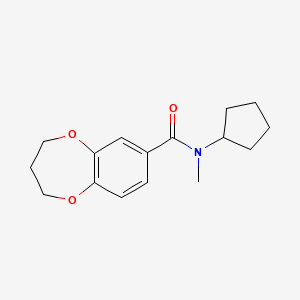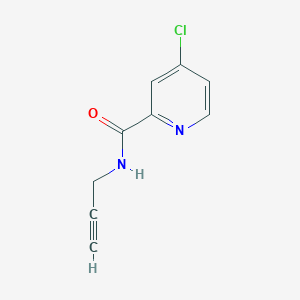
Azetidin-1-yl-(1-benzyl-2,5-dimethylpyrrol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-1-yl-(1-benzyl-2,5-dimethylpyrrol-3-yl)methanone is a synthetic compound that has gained attention in recent years due to its potential as a pharmacological tool. The compound has been found to have a variety of biochemical and physiological effects, and has been the subject of numerous scientific studies. In
Mechanism of Action
The mechanism of action of Azetidin-1-yl-(1-benzyl-2,5-dimethylpyrrol-3-yl)methanone involves its inhibition of DPP-IV. This inhibition leads to increased levels of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and inhibit glucagon secretion, leading to improved glucose metabolism.
Biochemical and Physiological Effects:
Studies have shown that Azetidin-1-yl-(1-benzyl-2,5-dimethylpyrrol-3-yl)methanone has a variety of biochemical and physiological effects. In addition to its inhibition of DPP-IV, it has been found to improve glucose tolerance, increase insulin sensitivity, and reduce inflammation. It has also been shown to have a protective effect on pancreatic beta cells, which are responsible for producing insulin.
Advantages and Limitations for Lab Experiments
One advantage of using Azetidin-1-yl-(1-benzyl-2,5-dimethylpyrrol-3-yl)methanone in lab experiments is its specificity for DPP-IV inhibition. This allows researchers to study the effects of DPP-IV inhibition without the confounding effects of other compounds. However, one limitation is that the compound may not accurately reflect the effects of natural DPP-IV inhibitors, which are often more complex and have additional effects beyond DPP-IV inhibition.
Future Directions
There are numerous future directions for research involving Azetidin-1-yl-(1-benzyl-2,5-dimethylpyrrol-3-yl)methanone. One direction is to explore its potential as a therapeutic agent for the treatment of type 2 diabetes. Another direction is to study its effects on other physiological systems, such as the immune system and the cardiovascular system. Additionally, researchers could investigate the potential of Azetidin-1-yl-(1-benzyl-2,5-dimethylpyrrol-3-yl)methanone as a tool for studying DPP-IV and its role in glucose metabolism.
Synthesis Methods
The synthesis of Azetidin-1-yl-(1-benzyl-2,5-dimethylpyrrol-3-yl)methanone involves the reaction of 1-benzyl-2,5-dimethylpyrrole-3-carboxylic acid with azetidine-1-carboxylic acid, followed by the addition of thionyl chloride and methanol. The resulting product is then purified using column chromatography. This synthesis method has been demonstrated to be effective in producing high yields of the compound.
Scientific Research Applications
Azetidin-1-yl-(1-benzyl-2,5-dimethylpyrrol-3-yl)methanone has been used as a pharmacological tool in a variety of scientific studies. It has been found to have potential as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. Inhibition of DPP-IV has been shown to improve glucose tolerance and insulin sensitivity, making Azetidin-1-yl-(1-benzyl-2,5-dimethylpyrrol-3-yl)methanone a potential therapeutic agent for the treatment of type 2 diabetes.
properties
IUPAC Name |
azetidin-1-yl-(1-benzyl-2,5-dimethylpyrrol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-13-11-16(17(20)18-9-6-10-18)14(2)19(13)12-15-7-4-3-5-8-15/h3-5,7-8,11H,6,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHHPHWLXYSHCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(1-benzyl-2,5-dimethylpyrrol-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B7472898.png)

![3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B7472916.png)


![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472947.png)

